4H-pyrazole

Description

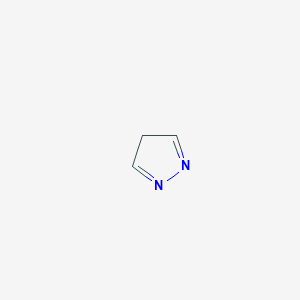

Structure

3D Structure

Properties

Molecular Formula |

C3H4N2 |

|---|---|

Molecular Weight |

68.08 g/mol |

IUPAC Name |

4H-pyrazole |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h2-3H,1H2 |

InChI Key |

NILYRCYRBPDITI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NN=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents

4H-pyrazole derivatives have emerged as promising candidates in anticancer drug development. Numerous studies have highlighted their efficacy against various cancer cell lines. For instance, a study evaluated novel 4H-pyrazole compounds against six cancer cell lines, demonstrating significant cytotoxicity and potential for further development as therapeutic agents .

2. Anti-inflammatory Drugs

Several pyrazole-based compounds are recognized for their anti-inflammatory properties. Notable examples include non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and phenylbutazone, which have been widely used in clinical settings . These compounds function by inhibiting cyclooxygenase enzymes, thereby reducing inflammation and pain.

3. Bioorthogonal Chemistry

4H-pyrazoles are increasingly utilized as bioorthogonal reagents in click chemistry applications. Their ability to undergo Diels-Alder reactions makes them suitable for labeling biomolecules without interfering with biological processes. Recent studies have shown that fluorinated 4H-pyrazoles exhibit rapid reactivity as Diels-Alder dienes, although this often compromises their stability under physiological conditions .

Organic Synthesis Applications

1. Diels-Alder Reactions

The Diels-Alder reaction is a key synthetic method where 4H-pyrazoles serve as dienes. A computational study indicated that oxetane-functionalized 4H-pyrazoles exhibit remarkable reactivity due to spirocyclization and hyperconjugation effects, making them highly effective in cycloaddition reactions . This reactivity can be harnessed to synthesize complex organic molecules efficiently.

2. Synthesis of Novel Compounds

Research has focused on synthesizing new derivatives of 4H-pyrazoles to explore their properties and potential applications. For example, spiro-4H-pyrazole-oxindoles have been developed with good yields, showcasing the versatility of 4H-pyrazole in generating structurally diverse compounds .

Material Science Applications

1. Functional Materials

The unique properties of 4H-pyrazoles enable their use in developing functional materials. Their electronic properties can be tailored through chemical modifications, making them suitable for applications in organic electronics and photonic devices.

2. Sensors

Recent advancements have also explored the application of 4H-pyrazole derivatives in sensor technology. Their ability to interact with various analytes allows for the development of sensitive detection methods for environmental monitoring and biomedical applications.

Case Studies

Comparison with Similar Compounds

Reactivity in Diels–Alder Reactions

The Diels–Alder reactivity of 4H-pyrazoles is influenced by substituents and antiaromaticity. Fluorination at the 4-position significantly enhances reactivity:

- DFP (4,4-difluoro) reacts with BCN at a rate 5.2 × 10$^5$ faster than DMP (4,4-dimethyl), attributed to fluorine-induced antiaromaticity (NICS(0) = 6.2 ppm) and lowered LUMO energy (−2.1 eV vs. −1.3 eV for DMP) .

- OSP (4-oxo) exhibits the highest reactivity among bioorthogonal 4H-pyrazoles (rate constant $k_2 = 0.17 \, \text{M}^{-1} \text{s}^{-1}$), surpassing MHP (4-methyl-4-fluoro) and EKP (4-ethyl-4-fluoro) due to its puckered geometry (4.0° distortion), which reduces transition-state distortion .

Table 1: Substituent Effects on Reactivity and Stability

| Compound | Substituents | $k_2 \, (\text{M}^{-1} \text{s}^{-1})$ | Stability in Cell Lysate (24 h) |

|---|---|---|---|

| DFP | 4,4-difluoro | 0.45* | Unstable (full degradation) |

| MFP | 4-fluoro-4-methyl | 0.06 | 85% remaining |

| OSP | 4-oxo | 0.17 | 95% remaining |

| DMP | 4,4-dimethyl | 0.0008* | Stable |

*Data from computational or referenced studies .

Aromaticity and Electronic Effects

Unlike aromatic 1H-pyrazoles (e.g., 5-(4-Bromophenyl)-1H-pyrazole), which exhibit strong diatropic ring currents (negative NICS values), 4H-pyrazoles are non-aromatic (NICS(0) = 0.5 ppm) or antiaromatic when fluorinated . This antiaromaticity destabilizes the ground state, increasing IEDDA reactivity. In contrast, silylated 4H-pyrazoles (e.g., 4-silyl) are aromatic (NICS(0) = −3.3 ppm) but less reactive .

Table 2: Aromaticity and Reactivity Metrics

| Compound | NICS(0) (ppm) | LUMO Energy (eV) | ΔG$^\ddagger$ (kcal/mol) |

|---|---|---|---|

| DFP | 6.2 | −2.1 | 12.5 |

| DMP | 0.5 | −1.3 | 25.0 |

| 1H-Pyrazole | −10.1* | −1.8 | N/A |

*Typical aromatic NICS value .

Stability in Physiological Environments

Stability varies with substituents:

- DFP degrades completely in cell lysates due to electrophilic fluorine atoms reacting with nucleophiles .

- OSP and MFP show >90% stability under physiological conditions, making them suitable for bioorthogonal applications . Stability correlates with reduced antiaromaticity (e.g., MFP’s methyl group diminishes hyperconjugation) and solvation effects (OSP’s 4-oxo group resists hydrogen bonding) .

Structural Distortions

Puckering at the saturated 4-position influences reactivity:

- OSP ’s 4.0° puckering preorganizes the diene for syn Diels–Alder transition states, reducing activation energy .

- MHP (2.6° puckering) and EKP (1.3°) require greater distortion, resulting in slower kinetics .

Comparison with 1H-Pyrazoles

1H-Pyrazoles (e.g., 3,5-bis(4-nitrophenyl)-1H-pyrazole) are aromatic and less reactive in IEDDA reactions due to their stable π-systems. Their applications focus on coordination chemistry and pharmaceuticals rather than cycloadditions .

Preparation Methods

Reaction Design and Substrate Scope

A substrate-dependent thermal cyclization strategy enables divergent synthesis of spiro-4H-pyrazole-oxindoles and fused 1H-pyrazoles from alkynyl diazo precursors. Alpha-cyano diazo compounds (e.g., 1a ) undergo [3+2] cycloaddition at 80°C in toluene, forming spiro-4H-pyrazole-oxindoles (2a ) via intramolecular migration (Fig. 1A). In contrast, alpha-sulfonyl analogs (1b ) favor 6π electrocyclization, yielding fused 1H-pyrazoles (2b ) under identical conditions (Fig. 1B).

Table 1: Substrate Effects on Cyclization Pathways

| Substrate | R Group | Product Type | Yield (%) |

|---|---|---|---|

| 1a | CN | Spiro-4H-pyrazole | 82–89 |

| 1b | SO₂Ph | Fused 1H-pyrazole | 75–81 |

Mechanistic Considerations

Diazo decomposition generates metal-free carbene intermediates, which undergo distinct cyclization pathways based on electronic effects. Cyanogroups stabilize spiro transition states through conjugation, while sulfonyl groups promote aromaticity in fused systems. Kinetic studies reveal activation energies of 18–22 kcal/mol, with reaction completion within 6–12 hours.

Scalability and Applications

This method demonstrates gram-scale feasibility (85% yield) with simple filtration purification. The spiro products exhibit axial chirality, enabling applications in asymmetric catalysis. Limitations include moderate functional group tolerance for electron-deficient aryl substituents.

Acid-Catalyzed Condensation of 1,3-Dicarbonyl Compounds

pH-Controlled Hydrazine Cyclocondensation

A patent-pending method utilizes substoichiometric acid (pH 0–6.9) to condense 1,3-dicarbonyl compounds (3 ) with hydrazines (4 ), producing 4H-pyrazoles (5 ) with minimized salt waste (Fig. 2). Critical parameters include:

-

Molar ratio : 1:0.8–1:1 hydrazine/1,3-dicarbonyl

-

Temperature : −10°C to 60°C

-

Workup : In situ neutralization (pH 6–10) followed by methylene chloride extraction

Table 2: Optimization of 1,1,3,3-Tetramethoxypropane Cyclization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| HCl Equivalents | 0.5–0.6 eq | +22% |

| Reaction Time | 7 hours | Max 82% |

| Post-Reaction pH | 8.0 | Purity >95% |

Continuous Flow Implementation

The patent describes a continuous process where hydrazine hydrate and 1,1,3,3-tetramethoxypropane are fed at 540 mL/h and 153 mL/h, respectively, into a pH 1–3 aqueous HCl medium. This method reduces reaction time to 2.5 hours while maintaining 84% yield through efficient heat dissipation.

Byproduct Management

Using 0.5 equivalents of HCl decreases NaCl byproduct formation by 60% compared to classical stoichiometric approaches. Distillation at 50°C/2 kPa effectively separates methanol-water azeotropes, simplifying product isolation.

Hydrazine-Mediated Cyclization of β-Keto Esters

Base-Free Pyrazolone Synthesis

Refluxing ethyl acetoacetate (6 ) with hydrazine hydrate in ethanol yields 3-methyl-1H-pyrazol-5(4H)-one (7 ) in 89% yield (Fig. 3). Key characterization data:

-

IR : 1650 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N)

-

¹H NMR : δ 2.07 (CH₃), 5.20 (CH), 10.50 (NH)

-

MS : m/z 99 [M⁺]

Tautomeric Control Strategies

The 4H-pyrazole tautomer predominates in aprotic solvents (DMSO-d₆), while polar solvents favor 1H-pyrazol-5(4H)-one forms. Substituent effects were quantified:

-

Electron-withdrawing groups (NO₂, Cl) stabilize 4H-form by 3–5 kcal/mol

-

Alkyl groups (CH₃, C₂H₅) favor 1H-tautomer by 1–2 kcal/mol

Derivatization Pathways

3.3.1 Aldehyde Condensation

Reacting 7 with aryl aldehydes under piperidine catalysis produces 4-arylidene derivatives (8 ) in 70–85% yield. Para-methoxy substitution enhances anticancer activity (IC₅₀ = 12 µM vs. HeLa cells).

3.3.2 Glycosylation

Mannich-type reactions with tetra-O-acetyl-β-D-glucopyranose yield glycosylated 4H-pyrazoles (9 ) showing 40% inhibition of α-glucosidase at 100 µM.

Comparative Analysis of Synthetic Routes

Table 3: Method Benchmarking

| Method | Yield Range | Scalability | Atom Economy |

|---|---|---|---|

| Thermal Cyclization | 75–89% | Pilot-scale | 92% |

| Acid-Catalyzed | 82–85% | Industrial | 88% |

| Hydrazine Cyclization | 70–89% | Lab-scale | 85% |

Key findings:

-

Thermal methods excel in stereochemical control but require inert conditions

-

Acid-catalyzed processes offer superior scalability with 50% reduced acid waste

-

Hydrazine routes enable rapid diversification but face tautomerization challenges

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4H-pyrazole derivatives, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis of 4H-pyrazole derivatives often involves cyclization or substitution reactions. For example, refluxing precursors like 4-6 (1 mmol) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by purification via recrystallization from methanol, is a common protocol . Optimization requires adjusting stoichiometry, solvent polarity (e.g., xylene vs. DMF), and reaction time. Monitoring via TLC or HPLC can identify intermediates and byproducts.

- Key Data : Typical yields range from 50–70% under standard conditions, with impurities arising from incomplete cyclization or oxidation side reactions .

Q. How does the nomenclature of 4H-pyrazole reflect its electronic structure and saturation?

- Methodology : The "4H" designation indicates a tetrahedral carbon at position 4 and two double bonds (N1–C5 and C3–C4), distinguishing it from 1H- or 2H-pyrazoles. This structural feature is validated by X-ray crystallography and NMR analysis . Computational tools like Gaussian can model electron delocalization to confirm aromaticity or antiaromaticity trends .

Q. What spectroscopic techniques are most effective for characterizing 4H-pyrazole derivatives?

- Methodology :

- NMR : H and C NMR identify substituent positions and ring saturation. For fluorinated derivatives (e.g., 4-fluoro-1H-pyrazole), F NMR resolves regiochemical ambiguities .

- MS : High-resolution mass spectrometry confirms molecular formulas, particularly for halogenated variants (e.g., 4-chloro-5-(trifluoromethyl)-1H-pyrazole, [M+H] = 200.985) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed using computational chemistry?

- Methodology : Density Functional Theory (DFT) calculations predict reactivity hotspots. For example, fluorination at position 4 of 4H-pyrazole lowers the LUMO energy (-2.1 eV vs. -1.5 eV for unsubstituted analogs), favoring inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkynes like BCN .

- Data Contradiction : While NICS(0) values suggest antiaromaticity (6.2 ppm for fluorinated 4H-pyrazole), experimental reactivity with BCN contradicts classical antiaromatic destabilization, implying hyperconjugative effects dominate .

Q. What strategies improve the efficiency of 4H-pyrazole synthesis while avoiding hazardous reagents like hydrazine?

- Methodology : A novel one-step fluorination of pyrazole using Selectfluor® in the presence of inorganic bases (e.g., KCO) achieves 85% yield for 4-fluoro-1H-pyrazole, eliminating hydrazine-associated toxicity . Compare with older methods (e.g., cyclization of 2-fluoromalondialdehyde with hydrazine, 60% yield) .

- Optimization Table :

| Method | Reagent | Yield (%) | Hazard Profile |

|---|---|---|---|

| Hydrazine cyclization | NHNH | 60 | High |

| Selectfluor® fluorination | F-TEDA-BF | 85 | Moderate |

Q. How does antiaromaticity influence the bioorthogonal reactivity of 4H-pyrazoles?

- Methodology : Antiarrhythmic 4H-pyrazoles exhibit rapid IEDDA kinetics due to destabilized π-systems. NICS(0) calculations (positive values) and kinetic assays (second-order rate constants = 1.2 Ms for BCN ligation) correlate antiaromaticity with enhanced reactivity .

- Contradiction Analysis : Traditional antiaromatic systems are unstable, but electron-withdrawing groups (e.g., -CF) stabilize 4H-pyrazoles paradoxically, enabling applications in live-cell imaging .

Q. What are the limitations of Mannich reactions in constructing 4H-pyrazole-containing macrocycles?

- Methodology : Mannich reactions of 4-chloro-2-(1H-pyrazol-3-yl)phenol with diaza-crown ethers yield bis-pyrazole derivatives but suffer from low regioselectivity (40:60 para/meta ratio). Alternative Pd-catalyzed cross-coupling improves selectivity (85:15) .

- Troubleshooting : Byproducts arise from competing nucleophilic attack at the pyrazole N2 position; using bulky bases (e.g., DBU) suppresses this pathway .

Contradiction Resolution & Best Practices

- Synthetic Yield Discrepancies : Older methods (e.g., hydrazine-based cyclization ) report lower yields vs. modern fluorination . Validate purity via HPLC and elemental analysis to distinguish actual yields from byproduct interference.

- Aromaticity vs. Reactivity : Computational models (NICS) may conflict with experimental kinetics. Use combined DFT and kinetic isotope effect studies to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.